
Tosylsarcosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
Tosylsarcosine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .
科学研究应用
Tosylsarcosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
作用机制
The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.
相似化合物的比较
Similar Compounds
Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.
Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.
属性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3 |
InChI 键 |
XRAFYUFZCCCVEY-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



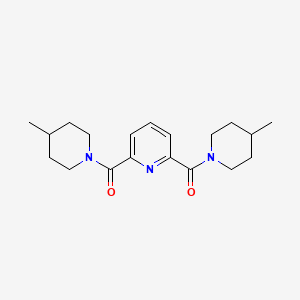
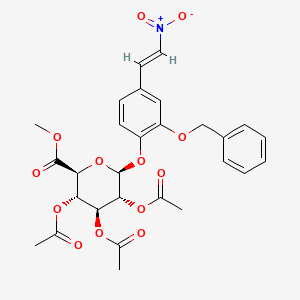
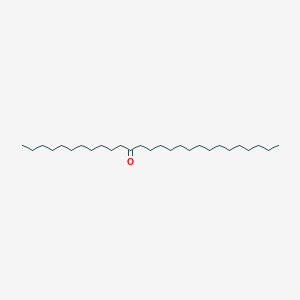
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
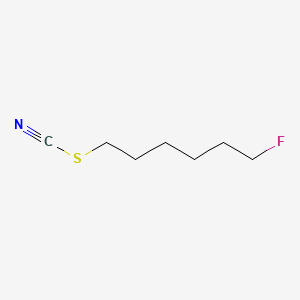
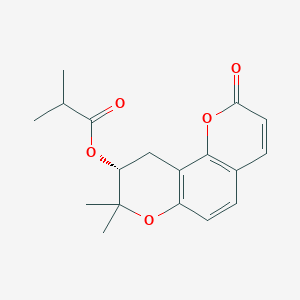


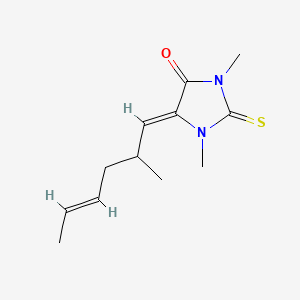

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

